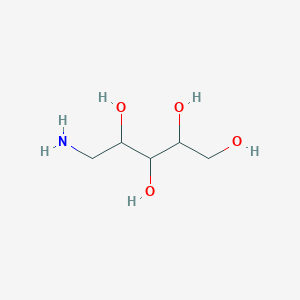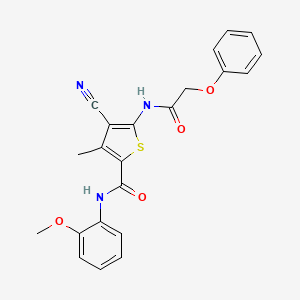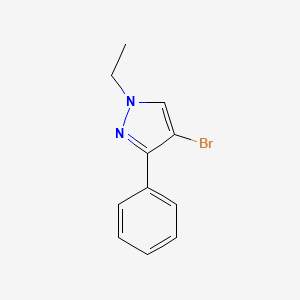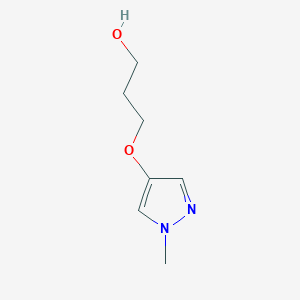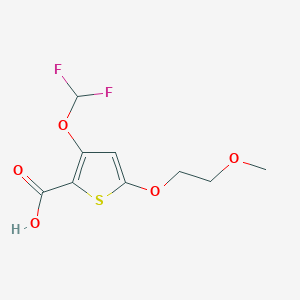
(9Z-octadecenoyl) Coenzyme A (ammonium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9Z-octadecenoyl) Coenzyme A (ammonium salt) is a derivative of oleic acid, a monounsaturated fatty acid. This compound is a coenzyme A derivative, which plays a crucial role in various biochemical processes, particularly in lipid metabolism. It is commonly used in scientific research due to its involvement in fatty acid metabolism and its role as a substrate for various enzymatic reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9Z-octadecenoyl) Coenzyme A (ammonium salt) typically involves the esterification of oleic acid with coenzyme A. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of oleic acid, followed by the addition of coenzyme A .
Industrial Production Methods
Industrial production of (9Z-octadecenoyl) Coenzyme A (ammonium salt) involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process is carried out in controlled environments to maintain the stability and quality of the product. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 99% .
Analyse Chemischer Reaktionen
Types of Reactions
(9Z-octadecenoyl) Coenzyme A (ammonium salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: It can also undergo reduction reactions, leading to the formation of saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of (9Z-octadecenoyl) Coenzyme A, such as saturated fatty acyl-CoA and substituted acyl-CoA compounds .
Wissenschaftliche Forschungsanwendungen
(9Z-octadecenoyl) Coenzyme A (ammonium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of enzymes involved in fatty acid metabolism.
Biology: The compound is used to investigate the role of fatty acids in cellular processes and signaling pathways.
Medicine: Research on this compound helps in understanding metabolic disorders and developing therapeutic strategies for conditions like obesity and diabetes.
Industry: It is used in the production of bioactive lipids and as a standard in lipidomics studies.
Wirkmechanismus
The mechanism of action of (9Z-octadecenoyl) Coenzyme A (ammonium salt) involves its role as a substrate for various enzymes. It participates in the β-oxidation pathway, where it is broken down to produce energy. The compound also acts as a precursor for the synthesis of complex lipids and plays a role in regulating gene expression through its interaction with nuclear receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmitoyl Coenzyme A: A saturated fatty acyl-CoA derivative.
Stearoyl Coenzyme A: Another saturated fatty acyl-CoA derivative.
Linoleoyl Coenzyme A: A polyunsaturated fatty acyl-CoA derivative.
Uniqueness
(9Z-octadecenoyl) Coenzyme A (ammonium salt) is unique due to its monounsaturated nature, which allows it to participate in specific biochemical pathways that saturated and polyunsaturated derivatives cannot. Its role in lipid metabolism and signaling makes it a valuable compound for research in various fields .
Eigenschaften
Molekularformel |
C39H77N10O17P3S |
|---|---|
Molekulargewicht |
1083.1 g/mol |
IUPAC-Name |
triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-[2-[(E)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C39H68N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);3*1H3/b12-11+;;; |
InChI-Schlüssel |
NKHKRXKEDWPIOC-UECMSYGKSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



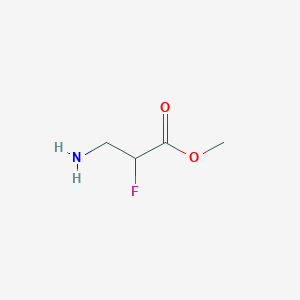

![8-Hydroxy-7-(1-hydroxypropan-2-yl)-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12076109.png)
